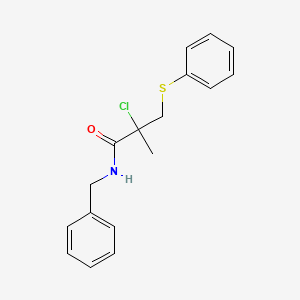
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a chloro group, a methyl group, and a phenylsulfanyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For instance, the synthesis may involve the following steps:
Formation of the Benzyl Intermediate: Benzyl chloride reacts with a suitable nucleophile to form the benzyl intermediate.
Introduction of the Chloro Group: The intermediate undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methyl Group: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions using thiophenol.
Amidation: The final step involves the formation of the amide bond through the reaction of the intermediate with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide can be compared with other similar compounds, such as:
N-Benzyl-2-chloro-2-methylpropanamide: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
N-Benzyl-2-methyl-3-(phenylsulfanyl)propanamide: Lacks the chloro group, affecting its substitution reactions.
N-Benzyl-2-chloro-3-(phenylsulfanyl)propanamide: Lacks the methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83375-60-4 |
|---|---|
Molekularformel |
C17H18ClNOS |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
N-benzyl-2-chloro-2-methyl-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-17(18,13-21-15-10-6-3-7-11-15)16(20)19-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,19,20) |
InChI-Schlüssel |
MLKRLNPOIVBVFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC1=CC=CC=C1)(C(=O)NCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



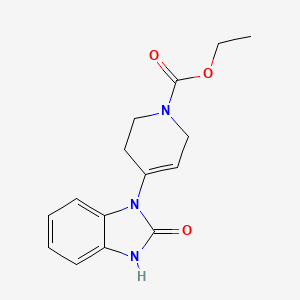
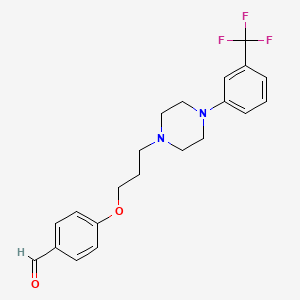

![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14419992.png)


![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
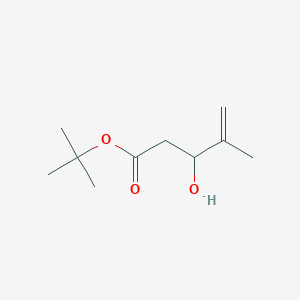
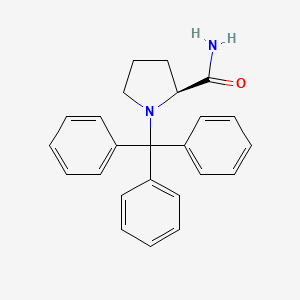
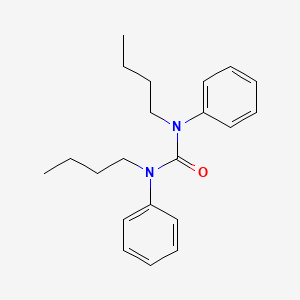
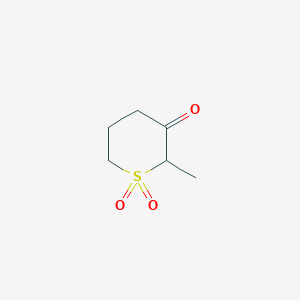
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
